BenchChemオンラインストアへようこそ!

1-(Bromomethyl)-2,3,5-triiodobenzene

Radiopacity Iodine weight percent X-ray attenuation

1-(Bromomethyl)-2,3,5-triiodobenzene uniquely integrates a benzylic bromide handle with a 2,3,5-triiodo core, delivering both high radiopacity (≈69.4 wt% iodine) and SN2 reactivity without pre-activation. Unlike 2,3,5-triiodobenzyl alcohol or 4-iodobenzyl bromide, this building block reduces synthetic steps for embolic polymers, dental monomers, and surface-modified devices. Rigorously characterized by X-ray, NMR, and IR; available at ≥95% purity with batch-specific QC documentation.

Molecular Formula C7H4BrI3
Molecular Weight 548.72 g/mol
Cat. No. B8214485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2,3,5-triiodobenzene
Molecular FormulaC7H4BrI3
Molecular Weight548.72 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CBr)I)I)I
InChIInChI=1S/C7H4BrI3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
InChIKeyNKCRQIRPMHPBII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-2,3,5-triiodobenzene – CAS 1333240-71-3 Procurement & Selection Guide for Radiopaque Building Blocks


1-(Bromomethyl)-2,3,5-triiodobenzene (CAS 1333240-71-3; molecular formula C₇H₄BrI₃; MW 548.72 g/mol) is a polyhalogenated aromatic compound that uniquely combines a reactive benzylic bromomethyl handle with a 2,3,5-triiodo-substituted benzene core . This structural duality delivers both high intrinsic radiopacity (iodine content ≈ 69.4 wt%) and versatile nucleophilic substitution reactivity for covalent incorporation into polymers, monomers, and small-molecule imaging agents [1]. The compound has been rigorously characterized by X-ray crystallography, ¹H NMR, ¹³C NMR, and IR spectroscopy, and is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, or GC [2].

Why 1-(Bromomethyl)-2,3,5-triiodobenzene Cannot Be Replaced by Analogous Benzyl Halides or Triiodobenzenes


Generic substitution fails because no single commercially available analog simultaneously delivers the bromomethyl leaving group reactivity AND the 2,3,5-triiodo substitution pattern that governs radiopacity. 2,3,5-Triiodobenzyl alcohol (CAS 31075-53-3) carries the same iodine loading but requires pre-activation of the hydroxyl group (a poor leaving group with conjugate acid pKₐ ~15.7) before nucleophilic displacement can occur [1]. 4-Iodobenzyl bromide (CAS 16004-15-2) provides the benzylic bromide reactivity but at only ≈42.7 wt% iodine, yielding substantially lower X-ray attenuation in derived polymers [2]. Non-functionalized triiodobenzenes such as 1,3,5-triiodobenzene (CAS 626-44-8) lack a tethering handle altogether, necessitating additional synthetic steps to introduce a reactive group for covalent attachment [3]. 1-(Bromomethyl)-2,3,5-triiodobenzene uniquely integrates both critical properties in a single, well-characterized building block, reducing step count and improving atom economy in radiopaque material synthesis.

Quantitative Differentiation Evidence: 1-(Bromomethyl)-2,3,5-triiodobenzene vs. Closest Comparators


Iodine Content Advantage: 69.4 wt% Iodine vs. Mono-Iodo Benzyl Bromide

1-(Bromomethyl)-2,3,5-triiodobenzene contains 69.4 wt% iodine (3 × 126.90 g/mol I ÷ 548.72 g/mol total MW), delivering 1.63-fold higher iodine mass fraction than 4-iodobenzyl bromide (42.7 wt%; 1 × 126.90 ÷ 296.93 g/mol) [1]. This directly translates to superior X-ray attenuation in derived materials without increasing the molar quantity of incorporated additive. While 2,3,5-triiodobenzyl alcohol achieves even higher iodine content (78.4 wt%), its hydroxyl group is a poor leaving group requiring pre-activation, adding a synthetic step [2].

Radiopacity Iodine weight percent X-ray attenuation Building block comparison

CT Hounsfield Unit Performance: Triiodo-Motif Delivers 313 HU vs. 290 HU for Mono-Iodo Analog

In a head-to-head comparison using poly(p-dioxanone) (PPDO) substrates infused with iodine-based contrast agents under identical solvent conditions (5–10% v/v DMSO-DCM), the 2,3,5-triiodobenzoyl motif (TIBA, structurally analogous to the target compound's aromatic core) produced a CT attenuation of 313 ± 3 HU, compared to 290 ± 4 HU for the 4-iodobenzoyl chloride (IBC) mono-iodo motif, and only 11.35 ± 2 HU for uncoated PPDO [1]. Both coated groups exceeded bone radiopacity (115 ± 37 HU). This 7.9% higher HU value per unit coating for the triiodo motif demonstrates the quantitative advantage of the triiodobenzene scaffold for CT imaging applications.

Computed Tomography Hounsfield units Radiopaque coating Medical device imaging

Leaving Group Reactivity: Benzylic Bromide vs. Benzylic Alcohol for Nucleophilic Conjugation

The bromomethyl group in 1-(Bromomethyl)-2,3,5-triiodobenzene enables direct, uncatalyzed nucleophilic substitution (SN2) due to bromide being an excellent leaving group (conjugate base of HBr, pKₐ ≈ −9). In contrast, 2,3,5-triiodobenzyl alcohol requires pre-activation of the hydroxyl group (e.g., via CDI, DIC/HOBt, or conversion to a sulfonate ester), because hydroxide is a poor leaving group (conjugate base of H₂O, pKₐ ≈ 15.7) [1]. This fundamental difference in leaving group quality translates to a reactivity advantage of several orders of magnitude: benzyl bromide substrates react with nucleophiles without pre-activation, whereas benzyl alcohol substrates require stoichiometric activating reagents, increasing cost, step count, and purification burden [2].

Nucleophilic substitution Leaving group ability SN2 reactivity Benzylic halide

Polymer Radiopacity Loading: 40–70 wt% Iodine Achievable with Triiodobenzyl-Grafted PVAL

Grafting of 2,3,5-triiodobenzyl ether groups onto poly(vinyl alcohol) (PVAL) yields intrinsically radiopaque iodobenzyl ethers with iodine contents in the range of 40–70 wt%, as demonstrated by Mawad et al. [1]. In contrast, parallel grafting with 4-iodobenzyl groups produces polymers with substantially lower iodine loading (estimated ~20–40 wt% range based on the mono-iodo stoichiometry), which may be insufficient for reliable CT visualization. The 40–70 wt% iodine range achievable with the triiodobenzyl motif is directly attributable to the high iodine content (69.4 wt%) of the 1-(Bromomethyl)-2,3,5-triiodobenzene precursor .

Radiopaque polymer Embolization Iodine loading Poly(vinyl alcohol) grafting

Dental Resin Radiopacity: 2,3,5-Triiodobenzyl Methacrylate Delivers 113% Relative Radiopacity vs. Non-Iodinated Control

Incorporation of 2,3,5-triiodobenzyl methacryloyloxyethylcarbamate (TIMEC), synthesized from a 2,3,5-triiodobenzyl precursor, into a Bis-GMA/TEGDMA dental resin at 20 wt% loading produced a relative radiopacity (RXO) of 113%, compared to the non-iodinated control resin baseline [1]. Simultaneously, the 20% TIMEC formulation achieved 57.5% double bond conversion, 6.41% volumetric shrinkage, 2.65% water sorption, 0.49% solubility, flexural modulus of 3038 MPa, and flexural strength of 123.1 MPa—all superior to the control resin except for double bond conversion [1]. These data demonstrate that the 2,3,5-triiodobenzyl motif provides clinically meaningful radiopacity while maintaining or improving key mechanical and physical properties.

Dental resin Radiopacity Methacrylate monomer Bis-GMA/TEGDMA

Structural Characterization Confidence: X-ray Crystallography Provides Definitive Identity Proof

The target compound has been characterized by single-crystal X-ray crystallography for the first time, in addition to updated ¹H NMR, ¹³C NMR, and IR spectroscopic data and melting point determination, as reported by Cordes et al. (Molbank, 2024) [1]. This level of structural characterization rigor exceeds that available for many comparator compounds, such as 2,3,5-triiodobenzyl chloride or 2,3,5-triiodobenzyl alcohol, for which X-ray crystal structures are not widely published . Definitive crystallographic identity proof is critical for procurement decisions where structural ambiguity could compromise downstream patent protection, regulatory filings, or batch-to-batch reproducibility in GMP environments.

X-ray crystallography Structural confirmation Quality assurance Building block identity

Procurement-Driven Application Scenarios for 1-(Bromomethyl)-2,3,5-triiodobenzene


Synthesis of Intrinsically Radiopaque Embolic Microspheres for Transarterial Chemoembolization (TACE)

1-(Bromomethyl)-2,3,5-triiodobenzene serves as a direct alkylating agent for introducing the 2,3,5-triiodobenzyl radiopaque moiety onto hydroxyl- or amine-functionalized embolic polymer backbones. The bromomethyl group enables one-step nucleophilic conjugation without pre-activation, in contrast to 2,3,5-triiodobenzyl alcohol which requires CDI or DIC/HOBt activation [1]. The resulting polymers achieve iodine loadings of 40–70 wt%, sufficient for CT and fluoroscopic visualization during image-guided TACE procedures [2]. This application is directly supported by the demonstrated CT attenuation advantage of the triiodo- motif (313 HU vs. 290 HU for mono-iodo) on coated PPDO substrates [3].

Development of Radiopaque Dental Restorative Composites and Adhesives

The compound can be functionalized into polymerizable methacrylate monomers (e.g., via reaction with 2-isocyanatoethyl methacrylate to form TIMEC-type structures) for incorporation into light-curable dental resins. At 20 wt% loading, such monomers deliver 113% relative radiopacity versus non-iodinated Bis-GMA/TEGDMA controls, with concurrent improvements in water sorption, solubility, and volumetric shrinkage [4]. The 69.4 wt% iodine content of the building block directly translates to high RXO values at low incorporation levels, preserving the mechanical integrity of the dental composite.

Radiopaque Coating of Resorbable Medical Devices (IVC Filters, Stents, Sutures)

The high iodine density (69.4 wt%) and reactive bromomethyl handle make the compound suitable for covalent surface modification of biodegradable polymers such as poly(p-dioxanone) or polylactic acid. Coated devices achieve CT attenuation values exceeding cortical bone (313 ± 3 HU vs. 115 ± 37 HU), enabling non-invasive monitoring of device position and integrity during the critical post-implantation period [3]. The benzylic bromide reactivity allows for milder reaction conditions compared to acyl chloride-based coating agents, potentially preserving the mechanical properties of the underlying degradable polymer substrate.

Building Block for Novel Non-Ionic X-ray Contrast Agent Discovery

As a versatile benzyl halide scaffold, 1-(Bromomethyl)-2,3,5-triiodobenzene can be reacted with a wide range of nucleophiles (amines, thiols, carboxylates, alkoxides) to generate libraries of triiodobenzene-derivatized compounds for screening as next-generation X-ray contrast agents. The established structure-biological tolerance relationships for triiodobenzene derivatives [5] provide a rational framework for derivative design, while the definitive X-ray crystallographic characterization of the starting material [6] ensures structural fidelity in patent applications and regulatory submissions.

Quote Request

Request a Quote for 1-(Bromomethyl)-2,3,5-triiodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.